molecular formula C6H12O6 B1210370 Hamamelose CAS No. 4573-78-8

Hamamelose

Cat. No. B1210370
CAS RN: 4573-78-8
M. Wt: 180.16 g/mol
InChI Key: ZGVNGXVNRCEBDS-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of L-hamamelose from D-ribose involves a series of reaction steps, including a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage. This route results in L-hamamelose with a 42% overall yield, highlighting its importance as a chiral building block for synthesizing enantiopure compounds (Kim et al., 2009).

Molecular Structure Analysis

The solid-state structure of D-hamamelose has been analyzed using 13C^{13}C CP MAS NMR spectra and X-ray data, revealing a mixture of cyclic forms including alpha- and beta-furanoses and pyranoses. The X-ray analysis confirmed its monoclinic system and furanose ring conformation, illustrating the complex molecular structure of hamamelose (Hricovíniová et al., 2005).

Chemical Reactions and Properties

Hamamelose undergoes various chemical reactions, including catabolism by Kluyvera citrophila, leading to the production of CO2 under aerobic conditions and a mix of lactate, succinate, formate, acetate, and ethanol under anaerobic conditions. This process illustrates the sugar's dissimilation pathway, which parallels glycolysis, highlighting its biochemical significance (Thanbichler & Beck, 1974).

Physical Properties Analysis

The study of hamamelose's physical properties, such as its crystalline structure, has been facilitated by methods like high-performance liquid chromatography (HPLC) and amperometric detection. These techniques have been employed to purify and identify hamamelose from plant leaves, underscoring the importance of analytical methods in understanding its physical characteristics (Andralojc et al., 1998).

Chemical Properties Analysis

Research on hamamelose's chemical properties has expanded into the realm of natural products, where its interaction with tea polyphenols was explored. This interaction modulates the postprandial glycemic response to high-amylose maize starch, indicating hamamelose's potential in dietary applications and health-related benefits (Chai et al., 2013).

Scientific Research Applications

1. Catabolism and Biological Degradation

Hamamelose, a sugar commonly found in green land plants, undergoes biological degradation under both aerobic and anaerobic conditions. Studies have shown that microorganisms, isolated from plant material, can grow on hamamelose, leading to its catabolism into various end-products like CO2, lactate, succinate, formate, acetate, and ethanol. This process is similar to glycolysis, indicating hamamelose's role in metabolic pathways (Thanbichler & Beck, 1974).

2. Conversion in Plant Leaves

Research on Phaseolus vulgaris L. leaves demonstrated the conversion of hamamelose into 2-carboxy-D-arabinitol and its phosphate derivative, highlighting its potential involvement in plant physiological processes. This conversion is influenced by various factors and suggests a specific pathway for hamamelose biosynthesis from Calvin cycle intermediates (Andralojc et al., 1996).

3. Chemotaxonomic Markers

Hamamelose and its derivatives, such as hamamelitol, have been studied for their potential as chemotaxonomic markers in various plant species, particularly in the genus Primula. Their presence or absence and the amounts in which they are found can provide valuable information for plant taxonomy and evolutionary studies (Sellmair et al., 1977).

4. Synthesis in Chloroplasts

Investigations into the biosynthesis of hamamelose have revealed that it occurs in the chloroplasts of plants, particularly in spinach chloroplasts. The synthesis of hamamelose diphosphate in these chloroplasts underlines its significance in plant metabolic processes (Beck et al., 1971).

5. Enzymatic Studies

Studies focusing on enzymes like hamamelosekinase have provided insights into the metabolic processing of hamamelose in microorganisms. Such research has implications for understanding the broader metabolic roles of hamamelose in different biological systems (Beck et al., 2005).

6. Protective Activities Against UVB Irradiation

Hamamelitannin, a compound related to hamamelose, has been shown to protect murine skin fibroblasts from UVB-induced damage. Its association with cells and potent scavenging activities against active oxygens highlights its potential in skincare and protection against environmental stressors (Masaki et al., 1995).

7. Synthetic Applications

The synthesis of L-hamamelose from D-ribose represents an important development in carbohydrate chemistry. L-hamamelose's role as a chiral building block for the synthesis of various compounds underlines its significance in chemical research (Kim et al., 2009).

8. Novel Enzyme Discovery in Hamamelose Pathway

An RLP (RuBisCO-like protein) that functions as an oxygenase in the d-hamamelose pathway has been discovered. This finding expands our understanding of RuBisCO's functions and the metabolic pathways involving hamamelose, providing insights into its diverse biological roles (Kim et al., 2018).

Future Directions

: Kim, S. M., Lim, H. S., & Lee, S. B. (2018). Discovery of a RuBisCO-like Protein that Functions as an Oxygenase in the Novel D-Hamamelose Pathway. Biotechnology and Bioprocess Engineering, 23(3), 490-499. Link

properties

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVNGXVNRCEBDS-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@](CO)(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-C-Hydroxymethyl-D-ribose

CAS RN

4573-78-8
Record name Hamamelose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4573-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hamamelose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HAMAMELOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3107IMR9FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hamamelose
Reactant of Route 2
Reactant of Route 2
Hamamelose
Reactant of Route 3
Reactant of Route 3
Hamamelose
Reactant of Route 4
Reactant of Route 4
Hamamelose
Reactant of Route 5
Reactant of Route 5
Hamamelose
Reactant of Route 6
Hamamelose

Citations

For This Compound
692
Citations
WH Kim, JA Kang, HR Lee, AY Park, P Chun, B Lee… - Carbohydrate …, 2009 - Elsevier
… -hamamelose as its sugar exhibited potent inhibitory activity against HCV. d-Hamamelose can … Unlike the synthetic method of d-hamamelose, that of l-hamamelose has not been studied …
Number of citations: 19 www.sciencedirect.com
SM Kim, HS Lim, SB Lee - Biotechnology and bioprocess engineering, 2018 - Springer
… d-hamamelose, a branched-chain hexose found in most higher plants. The d-hamamelose pathway is comprised of five previously unknown enzymes: d-hamamelose dehydrogenase, d…
Number of citations: 10 link.springer.com
E Beck, J Wieczorek, W Reinecke - European Journal of …, 1980 - Wiley Online Library
… The K m values for hamamelose and ATP were 3 mM … d‐hamamelose. The most unusual property with respect to yeast hexokinase is a pronounced substrate inhibition by hamamelose (…
Number of citations: 10 febs.onlinelibrary.wiley.com
JJK Novák, F Šorm - Collection of Czechoslovak Chemical …, 1965 - cccc.uochb.cas.cz
… Physical constants of the synthetic hamamelose (X) thus obtained were identical with those of the naturally occurring1,lO hamamelose. A certain discrepancy has been observed on …
Number of citations: 15 cccc.uochb.cas.cz
J Sellmair, E Beck, O Kandler, A Kress - Phytochemistry, 1977 - Elsevier
… of hamamelose is not unexpected, since hamamelose 2’,5-… to free hamamelose [8] which normally does not undergo further metabolic reactions [9]. The wide distribution of hamamelose …
Number of citations: 30 www.sciencedirect.com
Z Hricovíniová, D Lamba, M Hricovíni - Carbohydrate research, 2005 - Elsevier
… X-ray analysis of crystals showed that d-hamamelose belongs to … Recently, d-hamamelose was effectively prepared from d-… of structural properties of d-hamamelose by analysis of 13 C …
Number of citations: 12 www.sciencedirect.com
PJ Andralojc, AJ Keys, W Martindale… - Journal of Biological …, 1996 - ASBMB
… hamamelose isolated from the bark of witch hazel (Hamamelis virginiana L.). Following vacuum infiltration of the [1- 14 C]hamamelose … Conversion of hamamelose to both CA and CA1P …
Number of citations: 23 www.jbc.org
M Mastihubová, V Mastihuba - Biomolecules, 2023 - mdpi.com
… Pilot enzymatic benzoylation of D-hamamelose using vinyl … the enzymatic acylation of D-hamamelose with Lipozyme TL IM in … obtained an 82% yield from hamamelose in two steps. …
Number of citations: 6 www.mdpi.com
PJ Andralojc, AJ Keys, A Adam, MAJ Parry - Journal of Chromatography A, 1998 - Elsevier
… hamamelose, CA and CA1P, it is likely that all three are related metabolically 1, 2. Hamamelose, … Little is known about the metabolic or physiological function of hamamelose apart from …
Number of citations: 4 www.sciencedirect.com
AB Foster, TD Inch, J Lehmann… - Journal of the Chemical …, 1964 - pubs.rsc.org
… Since the hamamelose in hamameli-tannin has its two primary hydroxyl groups substituted … -D-glucosaccharinolactone and hamamelose ; the D-ribO-COnfigUratiOn of hamamelose has …
Number of citations: 6 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.